Birinapant is a synthetic, small-molecule mimetic of second mitochondria-derived activator of caspases (SMAC), also known as DIABLO. [] It functions as a potent antagonist of the inhibitor of apoptosis proteins (IAPs), specifically targeting cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP). [] Birinapant is a bivalent molecule, meaning it contains two identical binding sites that interact with IAPs. [, ] This bivalent nature contributes to its enhanced potency compared to monovalent IAP inhibitors. [] In scientific research, birinapant is employed to investigate apoptotic pathways, their role in disease progression, and potential therapeutic strategies for various diseases, including cancer and hepatitis B virus (HBV) infection. [, ]
Molecular Structure Analysis
Birinapant undergoes electrophilic oxidation of its biindole core, leading to the formation of primary degradants. [] These primary degradants can further undergo [, ]-rearrangement to produce secondary degradants. []
Mechanism of Action
Birinapant exerts its biological effects by binding to the BIR3 domains of cIAP1, cIAP2, and XIAP. [, ] This binding event triggers autoubiquitylation and proteasomal degradation of cIAP1 and cIAP2, resulting in the formation of a RIPK1:caspase-8 complex. [] This complex activates caspase-8, initiating apoptosis. [] Additionally, birinapant inhibits TNF-induced NF-kB activation, further contributing to its pro-apoptotic effects. [, ]
Physical and Chemical Properties Analysis
The abstracts provide limited information on birinapant's physical and chemical properties. Its plasma half-life is reported to be 30 to 35 hours, and it exhibits accumulation in tumor tissue. [] Birinapant is also a substrate of the multidrug resistance protein 1 (MDR1) efflux pump, impacting its intracellular concentration in cells expressing this protein. []
Applications
Investigating Apoptosis Resistance: Birinapant is used to study mechanisms of apoptosis resistance in various cancers, including triple-negative breast cancer (TNBC), [] head and neck squamous cell carcinoma (HNSCC), [, , , ] ovarian cancer, [, ] melanoma, [] and acute myeloid leukemia (AML). [, , , ] By antagonizing IAPs, birinapant can sensitize cancer cells to apoptotic stimuli, potentially overcoming drug resistance.
Evaluating Combinatorial Therapies: Birinapant is frequently employed in combination with other anticancer agents to investigate synergistic effects. Studies have explored its combination with:
Chemotherapy drugs such as docetaxel, [] gemcitabine, [] bendamustine, [] and paclitaxel. []
Death receptor ligands like TNFα and TRAIL. [, , , , , ]
Immune checkpoint inhibitors like pembrolizumab. []
Epigenetic modulators such as 5-azacitidine. [, , , ]
Uncovering Biomarkers for Birinapant Sensitivity: Research efforts focus on identifying biomarkers that can predict birinapant sensitivity. For example, TNFα expression has been linked to birinapant responsiveness in Ph-like acute lymphoblastic leukemia. [] cIAP levels in ovarian cancer initiating cells also correlate with birinapant and carboplatin co-therapy response. []
Modulating the Tumor Microenvironment: Studies highlight birinapant's ability to reshape the tumor immunopeptidome, potentially enhancing antigen presentation and influencing anti-tumor immune responses. []
Treating HBV Infection: Preclinical studies investigate birinapant's potential as a therapeutic agent for chronic HBV infection. It has been shown to promote the death of HBV-replicating liver cells, reduce viral DNA production, and lower serum HBV surface antigen levels in animal models. [, ]
Related Compounds
Second Mitochondrial Activator of Caspases (SMAC)
Compound Description: SMAC, also known as DIABLO, is an endogenous protein that promotes apoptosis by antagonizing Inhibitor of Apoptosis Proteins (IAPs) [, ]. It is released from the mitochondria upon apoptotic stimuli and functions by binding to IAPs, preventing their inhibition of caspases, which are executioner proteins in the apoptosis cascade [, ].
Relevance: Birinapant is a synthetic bivalent SMAC mimetic [, ]. This means it was designed to mimic the action of the natural SMAC protein in binding to and antagonizing IAPs. Birinapant exhibits improved pharmacological properties compared to the natural SMAC protein [, ].
Tumor Necrosis Factor α (TNFα)
Compound Description: TNFα is a cytokine that plays a critical role in inflammation and cell death [, , , ]. It can activate both pro-survival and pro-apoptotic pathways. The balance between these pathways determines whether a cell survives or undergoes apoptosis in response to TNFα [, , , ].
Relevance: Birinapant's mechanism of action involves sensitizing cancer cells to TNFα-induced apoptosis [, , , ]. This is because Birinapant, by inhibiting IAPs, shifts the balance of TNFα signaling toward the pro-apoptotic pathway. Certain research suggests that endogenous TNFα production may play a role in the sensitivity of some cancers to Birinapant [, ].
TNF-Related Apoptosis-Inducing Ligand (TRAIL)
Compound Description: TRAIL, also known as Apo2L, is a protein that belongs to the TNF superfamily and induces apoptosis by binding to death receptors DR4 (TRAIL-R1) and DR5 (TRAIL-R2) [, , , ]. TRAIL has shown selective cytotoxicity toward cancer cells with limited toxicity to normal cells [, , , ].
Relevance: Similar to TNFα, Birinapant can sensitize cancer cells to apoptosis induced by TRAIL [, , , ]. This suggests a potential therapeutic benefit in combining Birinapant with TRAIL or TRAIL receptor agonists.
MV711
Compound Description: MV711 is a monovalent derivative of Birinapant. It was used in studies to compare the activity of monovalent and bivalent SMAC mimetics [].
Relevance: MV711, being monovalent, showed lower efficiency in degrading cIAP1 and inhibiting TNF-mediated NF-κB activation compared to the bivalent Birinapant []. This highlights the importance of the bivalent structure for Birinapant's activity.
5-Azacitidine (5-AZA)
Compound Description: 5-AZA is a demethylating agent commonly used in the treatment of myelodysplastic syndromes (MDS) [, ]. It works by incorporating into DNA and inhibiting DNA methyltransferase, leading to the reactivation of silenced tumor suppressor genes [, ].
Relevance: Clinical trials are exploring the combination of Birinapant and 5-AZA for treating MDS [, ]. Preclinical data suggested potential synergistic effects.
Emricasan (IDN-6556)
Compound Description: Emricasan is a clinical-stage pan-caspase inhibitor initially investigated for its ability to protect against liver injury [].
Relevance: Surprisingly, combining Emricasan with Birinapant increased the death of acute myeloid leukemia (AML) cells []. This effect was attributed to a shift toward necroptosis, a caspase-independent form of programmed cell death, when apoptosis was blocked by Emricasan [].
Docetaxel
Compound Description: Docetaxel is a chemotherapy drug that inhibits microtubule depolymerization, leading to cell cycle arrest and apoptosis [, ]. It is commonly used in the treatment of various cancers, including ovarian cancer [, ].
Relevance: Research demonstrated a synergistic effect between Birinapant and Docetaxel in ovarian cancer cells, leading to enhanced cell death [, ]. The combination showed promise in preclinical models, warranting further clinical investigation [, ].
Zosuquidar
Compound Description: Zosuquidar is a selective inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) []. It is often used to overcome MDR1-mediated drug resistance [].
Relevance: Combining Zosuquidar with Birinapant demonstrated enhanced control of HBV replication in an in vivo model []. This effect was attributed to Zosuquidar's ability to inhibit MDR1-mediated efflux of Birinapant from liver cells, thus increasing its intracellular concentration and enhancing its antiviral activity [].
Pembrolizumab
Compound Description: Pembrolizumab is a monoclonal antibody that blocks the programmed death-1 (PD-1) receptor, an immune checkpoint protein []. This blockage enhances the immune system's ability to recognize and kill cancer cells [].
Relevance: A clinical trial (NCT02587962) explored the combination of Birinapant and Pembrolizumab in patients with advanced solid tumors []. Preclinical data suggested synergistic effects between SMAC mimetics and immune checkpoint inhibitors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Plinabulin (provisional name BPI-2358, formerly NPI-2358) is a small molecule under development by BeyondSpring Pharmaceuticals, and is in a world-wide Phase 3 clinical trial for non-small cell lung cancer. Plinabulin is being investigated for the reduction of chemotherapy-induced neutropenia and for anti-cancer effects in combination with immune checkpoint inhibitors and in KRAS mutated tumors. Plinabulin is a diketopiperazine that induces complete tubulin depolymerization in human umbilical vein endothelial cells (HUVECs) when used at a concentration of 2 μM.1 It induces HUVEC monolayer permeability, a marker of vascular collapse, in vitro. Plinabulin is cytotoxic against a panel of cancer cell lines, including the multidrug-resistant MES-SA/Dx5 and HL-60/MX2 cell lines (IC50s = 4.3-18 nM). It induces cell death in patient-derived multiple myeloma cells without affecting viability of peripheral blood mononuclear cells (PBMCs) via inhibition of tubule formation and cell migration as well as induction of mitotic arrest and apoptosis in a JNK-dependent manner.2 Plinabulin (7.5 mg/kg) reduces tumor size and increases survival in a MM.1S multiple myeloma mouse xenograft model. Formulations containing plinabulin are under clinical investigation for the treatment of solid tumors and lymphomas. Plinabulin is an investigational small molecule that is in the new class of selective immunomodulating microtubule-binding agent. It features a unique mechanism of action (MOA) compared to current standard-of-care chemotherapeutics and conventional microtubule-binding agents, which results in differentiated safety and efficacy profile. Plinabulin binds in a differentiated pocket of tubulin with different binding kinetics from other tubulin binding agents, including taxane, vinca, and colchicine (La Sala Chem 2019). This differentiation in binding not only results in well tolerated safety profile in >700 cancer patients, but also in differentiated immune-modulating biological activities for plinabulin.
Uses of plinabulin
Plinabulin blocks the polymerization of tubulin in a unique manner, resulting in multi-factorial effects including an enhanced immune-oncology response,activation of the JNK pathwayand disruption of the tumor blood supply.in Development for Chemotherapy-Induced-Neutropenia (CIN) Prevention, Mobilizes CD34+ Cells through a Mechanism of Action (MoA) Different from G-CSF and from CXCR4 Inhibition Plinabulin selectively binds to the colchicine-binding site of tubulin, thereby interrupting equilibrium of microtubule dynamics; mitotic spindle assembly is disrupted, resulting in cell cycle arrest at the M phase and blockage of cell division in tumor cells. In addition, this agent induces tubulin depolymerization in vascular endothelial cells, resulting in the disruption of tumor blood vessel architecture and a selective collapse of tumor vasculature.
Biological activity of Plinabulin
In vitro,plinabulin binds to the colchicine-binding site of tubulin and has potent inhibitory to human tumor cell lines which have overexpressed Pgp or reduced nuclear Topo II catalytic activity, with IC50 from 9.8 to 18 nM. plinabulin is able to rapidly induce tubulin depolymerization in HUVECs and monolayer permeability even at 20 nM. plinabulin induces cell death in MM cells with IC50 of 8-10 nM, 13 nM for PC-3 cells; 14 nM for MDA-MB-231 cells; 18 nM for NCI-H292 cells; and 11 nM for Jurkat leukemia cells.which due to trigger early mitotic arrest in MM cells. plinabulin also inhibits tubule formation and migration of endothelial as well as MM cells, which leads to disrupt tumor vasculature. plinabulin could induces cell death in patient MM (CD138+) cells without effecting viability of normal mononuclear cells. Blockade of JNK abrogates plinabulin induced mitotic arrest or MM cell death. In vivo,plinabulin(7.5 mg/kg) inhibits tumor growth in human plasmacytoma mouse xenograft models at well-tolerated doses. plinabulin induces a time- and dose-dependent decrease in tumour perfusion. plinabulin is more sensitive to the KHT sarcoma than the C3H tumour, while radiation response could enhance the antitumor activity in both models. Plinabulin (0 mg/kg-15 mg/kg; intraperitoneal injection; female CDF1 and C3H/He mice) induces a time- and dose-dependent decrease in tumor perfusion. The KHT sarcoma is more sensitive than the C3H tumor to the anti-tumor effects of Plinabulin, while radiation response is enhanced in both models.
Verubulin is a quinazoline derivative with potential antineoplastic activities. Verubulin binds to and inhibits tubulin polymerization and interrupts microtubule formation, resulting in disruption of mitotic spindle assembly, cell cycle arrest in the G2/M phase, and cell death. This agent is not a substrate for several subtypes of multidrug resistance ABC transporters, and may be useful for treating multidrug resistant tumors. In addition, as a vascular disrupting agent, verubulin disrupts tumor microvasculature specifically, which may result in acute ischemia and massive tumor cell death. In addition, verubulin is able to cross the blood-brain barrier and accumulate in the brain. Antineoplastic; a small-molecule inhibitor of microtubule formation that is not a substrate for multidrug resistance pumps.
DMXAA is a xanthene which acts as a tumor vascular disrupting agent, inducing apoptosis in tumor vascular endothelium resulting in necrosis at the tumor core. It potently activates the TANK-binding kinase 1-interferon regulatory factor 3 (TBK1/IRF3) signaling pathway in leukocytes, inducing type-I-interferon (IFN) production. Specifically, DMXAA activates the mitochondria- and endoplasmic reticulum-associated protein known as stimulator of interferon genes (STING), leading to TBK1/IRF3 signaling. DMXAA signals through mouse STING but not human STING. In addition, DMXAA significantly inhibits several kinases in endothelial cells, including the vascular endothelial growth factor (VEGF) receptors VEGFR1 and VEGFR2 (IC50 = 119 and 11 µM, respectively). Mouse STING agonist; Potent tumor blood vessel-disrupting agent and cytokine inducer Vadimezan is a fused tricyclic analogue of flavone acetic acid with potential antineoplastic activity. Vadimezan induces the cytokines tumor necrosis alpha (TNF-alpha), serotonin and nitric oxide, resulting in hemorrhagic necrosis and a decrease in angiogenesis. This agent also stimulates the anti-tumor activity of tumor-associated macrophages. Vadimezan is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is replaced by a 5,6-dimethyl-9-oxoxanthen-4-yl group. It has a role as an antineoplastic agent. It is a member of xanthones and a monocarboxylic acid.
Anlotinib, also known as AL3818, is a receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic and anti-angiogenic activities. Upon administration, anlotininib targets multiple RTKs, including vascular endothelial growth factor receptor type 2 (VEGFR2) and type 3 (VEGFR3). This agent may both inhibit angiogenesis and halt tumor cell growth.
3-Phosphoinositide-dependent protein kinase 1 (PDK1) is a serine-threonine kinase that phosphorylates and activates a range of other kinases, including PKB, PKA, and certain isoforms of PKC. BX-795 is a potent, ATP-competitive inhibitor of PDK1 in vitro (IC50 = 11 nM) and in cells (IC50 = 300 nM). At comparable concentrations, BX-795 also inhibits ERK8, MAPK-interacting kinase 2, Aurora B, Aurora C, MAP/microtubule affinity-regulating kinases 1-4, TNF receptor associated factor-associated NF-κB activator-binding kinase 1, IκB kinase ε, and additional kinases. N-[3-[[5-iodo-4-[3-[[oxo(thiophen-2-yl)methyl]amino]propylamino]-2-pyrimidinyl]amino]phenyl]-1-pyrrolidinecarboxamide is a member of ureas.
TPCA-1 is a selective, potent inhibitor of IkB kinase b. (IC50 = 17.9 nM). It displays > 22-fold selectivity than IKKa and > 550% selectivity relative to other kinases. It inhibits the production of pro-inflammatory chemicals in vitro and in-vivo and inhibits nuclear localization by NF-kB.
TPCA-1 acts as an IKK-2 inhibitor. TPCA-1 can also be used to inhibit STAT3 phosphorylation, DNA Binding, and Transactivation in vivo. It selectively suppressed proliferation in NSCLC cells with constitutive STAT3 activated. TPCA-1 is a direct dual inhibitor of STAT3 and IKKs. Treatment targeting EGFR was insufficient to repress NFKB, and STAT3 pathways for lung carcinomas harbor mutant EGFR. TPCA-1 treatment in combination with TKIs could be more effective for cancer.
Background of TPCA-1
TPCA-1 is a novel, potent, and selective inhibitor against human IKK-2.
Evidence that IkB kinase 2 is a pivotal part of the nuclear factor-kB regulated production of proinflammatory chemicals by stimuli such as tumor necrosis factors (TNF-a) and interleukin 1 suggests that IKK-2 inhibition could be beneficial in treating rheumatoid arthritis.
In vitro: The activity against ten selected kinases (COX-1 and COX-2) was determined. The compound was 550 times more selective for IKK-2 than ten of those enzymes. TPCA-1 inhibits lipopolysaccharide-induced human monocyte production of TNF-a, IL-6, and IL-8 with an IC50 of 170 to 320 nM [1].
In vivo - Prophylactic administration at 3, 10, and 20 mg/kg of TPCA-1 resulted in a dose-dependent reduction in the severity of murine collagen-induced arthritis. Administration of TPCA-1 10 mg/kg at a significantly reduced dose resulted in a delay in disease onset and significantly reduced disease severity.
Selectivity of TPCA-1
Cell-permeable, reversible and ATP-competitive inhibitor for IKK-2 (IC50 =18 nM). This drug is selective over IKK-1, JNK, and p38MAPK. TNF-a production in human monocytes is blocked (IC50 range 0.15-2.5 uM), while synovial fibroblasts produce IL-8 and IL-6 (IC50 =100 nM). It has decreased paw edema using rat arthritis models (100% inhibition at 30 mg per kilogram).
Uses of TPCA-1
TPCA-1 is a dual inhibitor for IKKb, IKK-2, and STAT3. It inhibits STAT3 transcription, DNA binding, and STAT3 phosphorylation in vivo. TPCA-1 can be treated synergistically with tyrosine kinase inhibitors (TKIs) to make it more effective in treating cancer.
TPCA-1 reduces proinflammatory cytokines production in arthritis and other animal models.
Halofuginone, also known as RU-19110, is a semisynthetic quinazolinone alkaloid anticoccidial derived from the plant Dichroa febrifuga. Halofuginone interferes with the signaling pathway of transforming growth factor beta (TGF beta) and inhibits expression of matrix metalloproteinase 2, thereby inhibiting collagen type I synthesis and inducing extracellular matrix degradation, resulting in inhibition of angiogenesis, tumor growth, or metastasis. Halofuginone is a potent inhibitor of collagen a1(I) and matrix metalloproteinase 2 (MMP-2) gene expression. Halofuginone also suppresses extracellular matrix deposition and cell proliferation. The profound antitumoral effect of halofuginone is attributed to its combined inhibition of the tumor stromal support, vascularization, invasiveness, and cell proliferation. Halofuginone was reported to selectively inhibit Th17 cell differentiation by activating a cytoprotective signalling process known as the amino acid starvation response (AAR) pathway.
Tucatinib is an inhibitor of HER2 (IC50 = 14 nM). It inhibits the phosphorylation of HER2 in BT474 breast carcinoma cells (IC50 = 21 nM). Tucatinib inhibits phosphorylation of AKT and induces apoptosis in BT474 cells. In vivo, tucatinib (25-100 mg/kg) inhibits tumor growth in NCI N87 gastric carcinoma and SKOV3 ovarian adenocarcinoma mouse xenograft models. Tucatinib also reduces intratumor phosphorylation of AKT and ERK and inhibits tumor growth in a BT474 mouse xenograft model. Tucatinib, also known as Irbinitinib, ARRY-380 and ONT-380, is a n orally bioavailable inhibitor of the human epidermal growth factor receptor tyrosine kinase ErbB-2 (also called HER2) with potential antineoplastic activity. ErbB-2 inhibitor ARRY-380 selectively binds to and inhibits the phosphorylation of ErbB-2, which may prevent the activation of ErbB-2 signal transduction pathways, resulting in growth inhibition and death of ErbB-2-expressing tumor cells. ErbB-2 is overexpressed in a variety of cancers and plays an important role in cellular proliferation and differentiation.